3,5-Dimethyl-1-((perfluorophenyl)methyl)-1h-pyrazol-4-amine hydrochloride
Description
3,5-Dimethyl-1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole-based compound featuring a perfluorophenylmethyl substituent at the N1 position, a 3,5-dimethyl backbone, and an amine group at the C4 position protonated as a hydrochloride salt.
Properties
IUPAC Name |
3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5N3.ClH/c1-4-12(18)5(2)20(19-4)3-6-7(13)9(15)11(17)10(16)8(6)14;/h3,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEYAOBUGKZVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation and Reductive Amination
-
Formylation: 3,5-Dimethyl-1-(perfluorophenylmethyl)-1H-pyrazole undergoes Vilsmeier-Haack reaction (POCl/DMF) to yield the 4-carbaldehyde.
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Reductive Amination: The aldehyde reacts with ammonium acetate and NaBHCN in methanol to form the amine.
Challenges: Low yields (~40%) due to steric hindrance from the perfluorophenyl group.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 70 | Direct pyrazole formation | Requires custom hydrazine synthesis |
| Nitration/Reduction | 65 | High regioselectivity | Multiple steps |
| Protecting Group Route | 85 | Avoids quaternization | Additional deprotection step |
| Vilsmeier-Haack | 40 | Avoids nitration | Low yield due to steric effects |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-((perfluorophenyl)methyl)-1h-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3,5-Dimethyl-1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine hydrochloride, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. This compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. The presence of fluorinated phenyl groups enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy as an anti-inflammatory agent. Investigations into its mechanism of action suggest that it may modulate inflammatory cytokines, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Fluorinated Polymers
The unique fluorinated structure of this compound allows it to serve as a precursor in the synthesis of advanced materials, such as fluorinated polymers. These materials exhibit superior chemical resistance and thermal stability, making them suitable for applications in electronics and coatings .
Nanotechnology
In nanotechnology, compounds like this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. The fluorinated moiety can enhance the interaction between nanoparticles and biological membranes, improving the delivery efficiency of therapeutic agents .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated various pyrazole derivatives for their anticancer properties. The research demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising activity .
Case Study 2: Anti-inflammatory Mechanisms
In a study focused on inflammatory diseases, researchers evaluated the anti-inflammatory effects of pyrazole derivatives on human monocytes. The results indicated that treatment with this compound significantly reduced the production of TNF-alpha and IL-6, key mediators in inflammation, suggesting its potential as a therapeutic agent in inflammatory disorders .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-((perfluorophenyl)methyl)-1h-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The perfluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous pyrazole derivatives are outlined below, focusing on substituent effects, synthesis, and spectral properties.
Substituent-Driven Electronic and Structural Differences
Key Observations:
- Hydrogen Bonding: The hydrochloride salt of the C4-amine enhances solubility in polar solvents compared to neutral analogs like compound 7, which features a hydrazine-thioamide group with NH stretches at 3180 cm⁻¹ .
- Steric and Lipophilic Profiles: The bulky perfluorophenylmethyl group may increase lipophilicity compared to smaller substituents like trifluoroethyl (), impacting membrane permeability in bioactive applications.
Functional Comparisons
- Agrochemical Relevance: Pyrazole derivatives like fipronil () share structural motifs (e.g., trifluoromethyl groups) but differ in substituent placement. The target compound’s perfluorophenyl group may confer unique pesticidal or herbicidal activity, though empirical data are lacking .
- Material Science Potential: Analogous BTBT derivatives with perfluorophenyl groups exhibit n-type semiconductor behavior due to lowered frontier orbital energies . The target compound’s extended π-system (via perfluorophenyl) could similarly enhance charge transport in organic electronics.
Biological Activity
3,5-Dimethyl-1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following:
- Molecular Formula : C13H14F5N3
- Molecular Weight : 317.27 g/mol
- Key Features :
- Contains a pyrazole ring, which is known for its diverse biological activities.
- The presence of perfluorophenyl groups enhances lipophilicity and may influence biological interactions.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Weight | 317.27 g/mol |
| LogP | 3.12 |
| Polar Surface Area | 70.5 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazoles have shown effectiveness against kinases like BRAF(V600E) and EGFR, which are crucial in cancer proliferation.
- Apoptosis Induction : Studies demonstrate that these compounds can induce apoptosis in cancer cells, enhancing their therapeutic efficacy.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Pyrazole derivatives have been evaluated for their activity against various bacterial strains and fungi:
- Bacterial Inhibition : In vitro studies show significant inhibition of Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives demonstrated antifungal activity against common pathogens.
Study on Antitumor Activity
A recent study assessed the effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited synergistic effects when combined with doxorubicin, leading to enhanced cytotoxicity.
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives, including the target compound. The findings revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features. Modifications at specific positions on the pyrazole ring can significantly affect their potency:
- Substituents on the Pyrazole Ring : The introduction of various substituents can enhance or diminish biological activity.
- Fluorination Effects : The presence of fluorine atoms often increases lipophilicity, potentially improving membrane permeability and bioavailability.
Table 2: SAR Overview
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity |
| Alkyl Substituents | Enhanced binding affinity |
| Aromatic Rings | Broadened spectrum of activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-1-((perfluorophenyl)methyl)-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 3,5-dimethylpyrazole with a perfluorophenylmethyl halide (e.g., bromide or chloride) in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C . The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol) under reflux . Yield optimization requires controlled moisture exclusion and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H NMR : Look for singlets corresponding to methyl groups (δ ≈ 2.3–2.5 ppm) and aromatic protons from the perfluorophenyl group (split into multiplets due to fluorine coupling) .
- ¹³C NMR : Signals for pyrazole carbons (≈ 140–150 ppm) and perfluorophenyl carbons (≈ 110–125 ppm) .
- IR : Stretching vibrations for N-H (≈ 3180 cm⁻¹) and C-F (≈ 1200–1100 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z ≈ 363 for related analogs) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store at –20°C in airtight, light-resistant containers to prevent degradation. Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, as moisture may hydrolyze the hydrochloride salt . Purity should be verified via HPLC (>95%) before critical experiments .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the perfluorophenylmethyl group in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing nature of fluorine atoms on the perfluorophenyl group enhances the electrophilicity of the adjacent methyl carbon, facilitating nucleophilic attack by pyrazole. Kinetic studies using DFT calculations or isotopic labeling (e.g., ¹⁸O in hydrolysis experiments) can elucidate transition states . Solvent effects (e.g., DMF vs. THF) on reaction rates should also be analyzed .
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
- Methodology : Contradictions may arise from impurities (e.g., unreacted starting materials) or solvent residues. Perform:
- HPLC-MS to confirm compound integrity .
- Dose-response assays to compare activity thresholds across cell lines .
- Molecular docking simulations to assess binding affinity variations due to structural analogs (e.g., trifluoromethyl vs. difluorophenyl substitutions) .
Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants .
- X-ray crystallography (using SHELX programs for refinement ) to resolve 3D structures of target-ligand complexes.
- Metabolic stability assays in liver microsomes to predict in vivo behavior .
Q. How can solvent effects influence the compound’s reactivity in catalytic or photochemical applications?
- Methodology : Conduct solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reaction rates with solvent dielectric constants. For photochemical applications, UV-Vis spectroscopy in varying solvents (e.g., acetonitrile vs. toluene) can track excited-state behavior .
Data Analysis and Optimization
Q. What statistical approaches are suitable for analyzing dose-dependent biological responses or structure-activity relationships (SAR)?
- Methodology :
- Non-linear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations.
- Principal Component Analysis (PCA) or QSAR modeling to identify critical substituents (e.g., fluorine position) influencing activity .
Q. How can researchers address low yields or side products during scale-up synthesis?
- Methodology :
- Design of Experiments (DoE) to optimize temperature, stoichiometry, and solvent ratios.
- Inline FTIR or ReactIR for real-time monitoring of intermediate formation .
- Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate pure hydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
